molecular formula C14H17ClN4O3S2 B2742457 5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1203091-38-6

5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No. B2742457
CAS RN: 1203091-38-6
M. Wt: 388.89
InChI Key: OAQKCJOGRIVLSS-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidine ring, and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of the pyrrolidine ring, followed by the attachment of the pyrimidine and thiophene rings. The exact reactions would depend on the specific synthetic strategy used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the pyrrolidine, pyrimidine, and thiophene rings. Unfortunately, the retrieved papers do not provide specific information on the physical and chemical properties of this compound .

Scientific Research Applications

Anticonvulsant Properties

The pyrrolidine ring, a five-membered nitrogen heterocycle, has been widely explored by medicinal chemists due to its potential in drug discovery . In the case of our compound, it may exhibit anticonvulsant activity. Researchers have synthesized related pyrrolidine derivatives and evaluated their efficacy against seizures. Investigating the anticonvulsant potential of this compound could be a valuable avenue.

Anti-Inflammatory and Analgesic Effects

Another interesting application lies in the anti-inflammatory and analgesic domains. Similar derivatives containing pyrrolidine rings have demonstrated anti-inflammatory and pain-relieving properties . Our compound might follow suit, making it relevant for further investigation.

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its potential therapeutic applications .

properties

IUPAC Name

5-chloro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O3S2/c15-11-3-4-14(23-11)24(20,21)18-5-8-22-13-9-12(16-10-17-13)19-6-1-2-7-19/h3-4,9-10,18H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQKCJOGRIVLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide

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